

Compound of Interest

Compound Name: 4-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B1344975

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural research.

A Historical Perspective: From Obscurity to Clinical Significance

The journey of 1,2,4-triazoles began in the late 19th century, but their profound biological potential remained largely untapped for decades. It was in the 1950s that the first antifungal properties of these compounds were discovered.

The success in the antifungal arena spurred further exploration, revealing a wealth of other biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for the majority of antifungal 4-substituted 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).

By binding to the heme iron atom in the active site of CYP51, these triazole compounds prevent the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.

```
digraph "Ergosterol Biosynthesis Inhibition" {
    graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, bgcolor="#F1F3F4"];
    node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", height=0.4];
    edge [arrowsize=0.7, color="#202124"];

    subgraph "cluster_Pathway" {
        label="Ergosterol Biosynthesis Pathway";
        bgcolor="#FFFFFF";
        node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
        "Acetyl-CoA" -> "HMG-CoA" -> "Mevalonate" -> "Isopentenyl Pyrophosphate" -> "Farnesyl Pyrophosphate" -> "Squalene" -> "Squalene Epoxide" -> "Lanosterol";
    }

    subgraph "cluster_Inhibition" {
        label="Inhibition Point";
        bgcolor="#FFFFFF";
        node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
        "Lanosterol" -> "14-Demethyllanosterol" [label="Lanosterol 14 $\alpha$ -demethylase (CYP51)", fontsize=8, fontcolor="#202124"];
        "Triazole" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
        "Triazole" -> "14-Demethyllanosterol" [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#202124"];
    }
}
```

```
subgraph "cluster_Inhibition" {
    label="Inhibition Point";
    bgcolor="#FFFFFF";
    node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
    "Lanosterol" -> "14-Demethyllanosterol" [label="Lanosterol 14 $\alpha$ -demethylase (CYP51)", fontsize=8, fontcolor="#202124"];
    "Triazole" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
    "Triazole" -> "14-Demethyllanosterol" [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#202124"];
}
```

```
subgraph "cluster_Product" {
    label="Final Product";
    bgcolor="#FFFFFF";
    node [fillcolor="#34A853", fontcolor="#FFFFFF"];
    "14-Demethyllumosterol" -> "..." -> "Ergosterol" -> "Fungal Cell Membrane";
}
```

Caption: General synthetic workflow for 4-substituted 1,2,4-triazole-3-thiones.

Quantitative Structure-Activity Relationship (QSAR)

The biological activity of 4-substituted 1,2,4-triazoles is highly dependent on the nature of the substituent

Generally, the presence of a halogen-substituted phenyl ring at the 4-position is favorable for antifungal ac-

The following tables summarize the in vitro antimicrobial activity of a selection of 4-substituted 1,2,4-tria-

Table 1: Antifungal Activity of 4-Substituted 1,2,4-Triazole Derivatives (MIC in μ g/mL)

Compound ID
4c
4e
5b
5c
5d
Fluconazole
Ketoconazole

Table 2: Antibacterial Activity of 4-Substituted 1,2,4-Triazole Derivatives (MIC in μ g/mL)

Compound ID
4c
4e
Ofloxacin Analog
Ciprofloxacin

Key Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-

A mixture of a substituted benzoic acid hydrazide (0.01 mol), potassium hydroxide (0.015 mol), and carbon disi

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth micro

```
```dot
digraph "Antimicrobial_Screening_Workflow" {
 graph [nodesep=0.3, ranksep=0.4, width=7.5, bgcolor="#F1F3F4"];
 node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", height=0.4];
 edge [arrowsize=0.7, color="#202124"];

 subgraph "cluster_Preparation" {
 label="Preparation";
 bgcolor="#FFFFFF";
 node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
 "Compound_Stock" [label="Prepare Compound Stock Solutions (in DMSO)"];
 "Microbial_Inoculum" [label="Prepare Standardized Microbial Inoculum"];
 "Media_Preparation" [label="Prepare Growth Medium"];
 }

 subgraph "cluster_Assay" {
 label="Assay Setup";
 bgcolor="#FFFFFF";
 node [fillcolor="#FBBC05", fontcolor="#202124"];
 "Serial_Dilution" [label="Perform Serial Dilutions of Compounds in 96-well Plate"];
 }
}
```

```
"Inoculation" [label="Inoculate Wells with Microbial Suspension"];
"Controls" [label="Include Positive (Standard Drug) and Negative (No Drug) Controls"];
}
```

```
subgraph "cluster_Incubation_Reading" {
label="Incubation & Reading";
bgcolor="#FFFFFF";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Incubation" [label="Incubate Plates at Appropriate Temperature and Duration"];
"MIC_Determination" [label="Determine Minimum Inhibitory Concentration (MIC)"];
}
```

```
"Compound_Stock" -> "Serial_Dilution";
"Media_Preparation" -> "Serial_Dilution";
"Microbial_Inoculum" -> "Inoculation";
"Serial_Dilution" -> "Inoculation";
"Inoculation" -> "Controls";
"Controls" -> "Incubation";
"Incubation" -> "MIC_Determination";
}
```

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## References

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